Phenol,2-(1-propenyloxy)-(9ci)
Description
Phenol,2-(1-propenyloxy)-(9ci) (IUPAC name: 2-[(prop-1-en-1-yl)oxy]phenol) is a phenolic compound characterized by a propenyloxy (–O–CH₂–CH=CH₂) substituent at the ortho position of the phenol ring. The "9CI" designation refers to its classification under the ninth collective index of the Chemical Abstracts Service (CAS) nomenclature. While direct data on this compound is sparse in the provided evidence, its structural analogs and related phenolic derivatives are well-documented in agrochemical and industrial applications, particularly as intermediates or active ingredients in pesticides and fungicides .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-prop-1-enoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-7,10H,1H3 |
InChI Key |
UCWFUGYJWAIKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-propenyloxy)- typically involves the reaction of phenol with an appropriate propenylating agent under controlled conditions. One common method is the etherification of phenol with 1-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1-propenyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group, yielding phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol derivatives with hydroxyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-(1-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenolic hydroxyl group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Key Findings:
Structural Diversity: Phenol,2-(1-propenyloxy)-(9ci) shares a propenyloxy group with Phenol,2-methoxy-4-(1-propenyl)-, formate (9CI) (), which is used in fragrance or pesticide formulations. The addition of a formate group enhances volatility, making it suitable for sprayable formulations. Ethiofencarb () incorporates a methylcarbamate group, which is critical for its insecticidal activity via acetylcholinesterase inhibition.
Physical Properties: While the exact boiling point or solubility of Phenol,2-(1-propenyloxy)-(9ci) is unavailable, analogs like 2-Fluoro-3-nitrophenol () exhibit a predicted boiling point of 266.5±25.0°C and density of 1.511 g/cm³, suggesting moderate polarity and thermal stability for nitro-phenolic compounds.
Applications: Propenyl- and allyl-substituted phenols (e.g., Phenol,2-methoxy-4-(1-propenyl)-, formate (9CI)) are frequently used in agrochemicals due to their ability to disrupt pest nervous systems or act as growth regulators . Ethiofencarb and flutriafol () highlight the role of phenolic derivatives in targeted pest control, with modifications like carbamate or triazole groups enhancing specificity and efficacy.
Research Insights and Data Limitations
- Synthetic Routes: Analogous compounds such as Phenol,4-(5-ethoxy-2-pyrimidinyl)-(9CI) () are synthesized via nucleophilic aromatic substitution or etherification, suggesting similar pathways for Phenol,2-(1-propenyloxy)-(9ci).
- Toxicity and Safety: Ethiofencarb () has tolerances listed under U.S. EPA regulations, indicating rigorous safety profiling for phenolic pesticides. The propenyloxy group in the target compound may require similar evaluations for environmental persistence.
- Gaps in Data: Direct experimental data (e.g., spectroscopic or thermodynamic properties) for Phenol,2-(1-propenyloxy)-(9ci) is absent in the evidence, necessitating extrapolation from structural analogs.
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